molecular formula C33H33NO4 B024075 Dibenzyl D,L-Stepholidine CAS No. 62744-18-7

Dibenzyl D,L-Stepholidine

Cat. No.: B024075
CAS No.: 62744-18-7
M. Wt: 507.6 g/mol
InChI Key: WNGSKEIBKZYUSG-UHFFFAOYSA-N
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Scientific Research Applications

Dibenzyl D,L-Stepholidine has several scientific research applications:

Mechanism of Action

Target of Action

Dibenzyl D,L-Stepholidine, also known as L-SPD, is a bioactive compound extracted from the Chinese herb Stephania . It is unique in that it acts as both an agonist and antagonist on different dopamine receptors. Specifically, it acts as an agonist on the D1-type dopamine receptor and an antagonist on the D2-type dopamine receptor .

Mode of Action

The mode of action of L-SPD involves its interaction with these dopamine receptors. As a D1 agonist, L-SPD binds to the D1 receptor and activates it .

Biochemical Pathways

The activation of the D1 receptor and the blocking of the D2 receptor by L-SPD can affect various biochemical pathways. These pathways are primarily related to the neurotransmitter dopamine, which plays a crucial role in reward, motivation, memory, and other functions .

Result of Action

The dual action of L-SPD on the D1 and D2 dopamine receptors can have various effects at the molecular and cellular levels. For instance, it has been found to have neuroprotective effects and can inhibit heroin-induced reinstatement . This suggests that L-SPD could potentially be used in the treatment of opiate addiction .

Preparation Methods

The synthesis of Dibenzyl D,L-Stepholidine involves several steps, starting from basic organic compounds. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzylation: The next step involves the benzylation of the isoquinoline core. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride.

Chemical Reactions Analysis

Dibenzyl D,L-Stepholidine undergoes various chemical reactions, including:

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and methoxy-substituted isoquinolines.

Properties

IUPAC Name

3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGSKEIBKZYUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554300
Record name 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62744-18-7
Record name 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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